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molecular formula C14H11N3O B8712256 4-(Phthalazin-1-ylamino)phenol

4-(Phthalazin-1-ylamino)phenol

Cat. No. B8712256
M. Wt: 237.26 g/mol
InChI Key: QOBATJOKRUDYFZ-UHFFFAOYSA-N
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Patent
US04666924

Procedure details

This example describes the synthesis of a compound having the formula ##STR62## A mixture of 2.00 g (12.1 mmol) of 1-chlorophthalazine and 2.64 g (24.2 mmol) of p-aminophenol in 40 ml of absolute ethanol was heated to reflux for 2 h. The precipitate was collected and successively washed with a saturated solution of NaHCO3 and water. The product was crystallized from methanol: mp 245°-247° C. The HCl salt had a mp>300° C.; the IR and NMR spectra were consistent with the assigned structure and the elemental analysis was consistent with the empirical formula (C14H11N3O.HCl).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.64 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[N:4][N:3]=1.[CH:12]1[C:17]([NH2:18])=[CH:16][CH:15]=[C:14]([OH:19])[CH:13]=1>C(O)C>[OH:19][C:14]1[CH:15]=[CH:16][C:17]([NH:18][C:2]2[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[CH:5]=[N:4][N:3]=2)=[CH:12][CH:13]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=NN=CC2=CC=CC=C12
Name
Quantity
2.64 g
Type
reactant
Smiles
C1=CC(=CC=C1N)O
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the synthesis of a compound
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The precipitate was collected
WASH
Type
WASH
Details
successively washed with a saturated solution of NaHCO3 and water
CUSTOM
Type
CUSTOM
Details
The product was crystallized from methanol

Outcomes

Product
Name
Type
Smiles
OC1=CC=C(NC2=NN=CC3=CC=CC=C23)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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